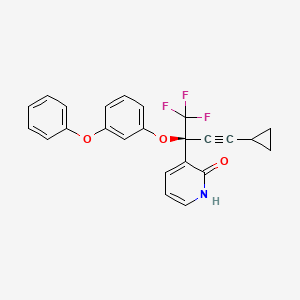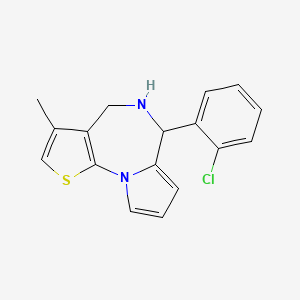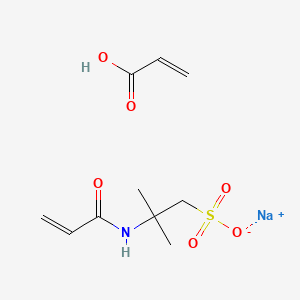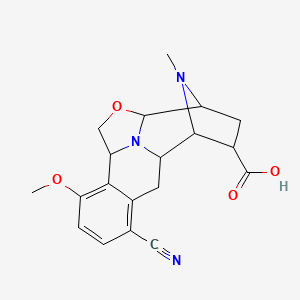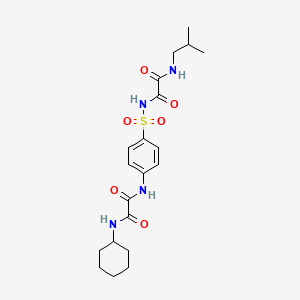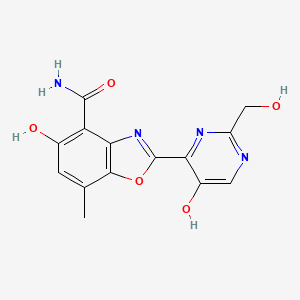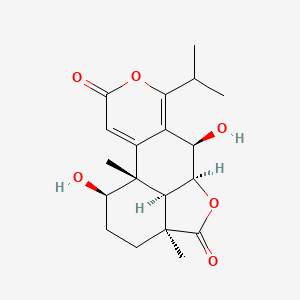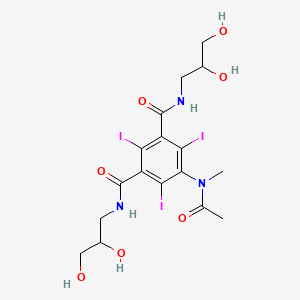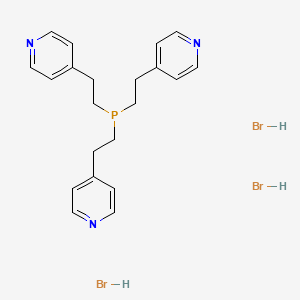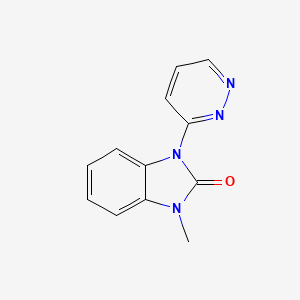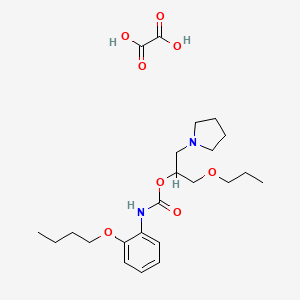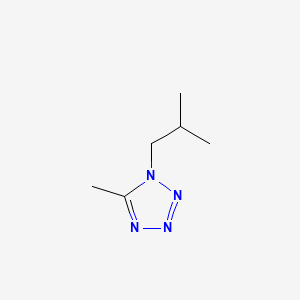
1-Isobutyl-5-methyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This high nitrogen content makes tetrazoles unique among stable heterocycles.
準備方法
The synthesis of 1-Isobutyl-5-methyl-1H-tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst. Various catalysts, such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate, can be used to facilitate this reaction . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial production methods often utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis and the use of heterogeneous catalysts are preferred for their efficiency and eco-friendliness .
化学反応の分析
1-Isobutyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc chloride and iodine . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isobutyl-5-methyl-1H-tetrazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Isobutyl-5-methyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as antihypertensive and antibacterial activities . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.
類似化合物との比較
1-Isobutyl-5-methyl-1H-tetrazole can be compared to other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the isobutyl group, leading to different chemical and biological properties.
1-Substituted 1H-1,2,3,4-tetrazoles: These compounds have various substituents at the 1-position, affecting their reactivity and applications.
5-Substituted 1H-tetrazoles: These derivatives have different substituents at the 5-position, influencing their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, material science, and beyond. Continued research and development in the synthesis and application of this compound will likely uncover even more uses and benefits.
特性
CAS番号 |
89534-00-9 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC名 |
5-methyl-1-(2-methylpropyl)tetrazole |
InChI |
InChI=1S/C6H12N4/c1-5(2)4-10-6(3)7-8-9-10/h5H,4H2,1-3H3 |
InChIキー |
OUEULNVXHMKTKS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



